3,5-双(三氟甲基)-1H-吡唑-4-羧酸

描述

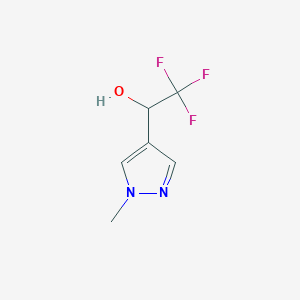

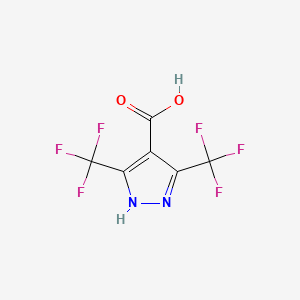

3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is a useful research compound. Its molecular formula is C6H2F6N2O2 and its molecular weight is 248.08 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗菌剂

3,5-双(三氟甲基)-1H-吡唑-4-羧酸: 衍生物已被合成并研究了其作为抗菌剂的潜力。 这些化合物已显示出对耐药细菌(包括MRSA和VRE菌株)具有强大的生长抑制作用 。 一些衍生物的最小抑菌浓度 (MIC) 值低至0.25 µg/mL,表明具有很强的抗菌活性。 此外,某些衍生物对金黄色葡萄球菌生物膜有效,其最小生物膜根除浓度 (MBEC) 值低至1 µg/mL .

耐药细菌治疗

该化合物的衍生物已被设计用来对抗ESKAPE病原体,这些病原体是造成全世界大多数医院感染的原因 。 这些病原体包括粪肠球菌、金黄色葡萄球菌以及其他对抗生素产生越来越强耐药性的病原体。 3,5-双(三氟甲基)-1H-吡唑-4-羧酸的衍生物为开发治疗这些具有挑战性感染的新型抗生素提供了新的途径 .

有机合成

在有机化学中,3,5-双(三氟甲基)-1H-吡唑-4-羧酸被用作合成各种吡唑衍生物的前体。 这些衍生物对于创建具有潜在药理活性的化合物很重要。 合成涉及3',5'-双(三氟甲基)苯乙酮与4-肼基苯甲酸反应形成腙中间体,然后将其转化为吡唑衍生物 .

脂肪酸酰胺生产

该化合物已被用于合成N-(3,5-双(三氟甲基)苄基)硬脂酰胺,一种脂肪酸酰胺 。 脂肪酸酰胺具有广泛的生理和药理活性,使其在各种医学和生化应用中具有重要意义。 合成在无金属和无催化剂的条件下进行,突出了实用且环保的方法 .

代谢物识别

体外代谢研究已确定3,5-双(三氟甲基)苯甲酸是3,5-双(三氟甲基)苄基醚的重要代谢物 。 了解代谢途径并识别代谢物对于药物开发和毒性研究至关重要,因为它有助于预测药物化合物在体内的行为。

密度泛函理论 (DFT) 研究

该化合物一直是 DFT 研究的主题,以了解其电子结构和性质 。 这些研究对于预测反应性和稳定性至关重要,这对设计具有各种应用(包括药物设计和材料科学)所需特性的新化合物至关重要。

作用机制

Target of Action

The primary targets of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid are drug-resistant bacteria . This compound has been synthesized as a potent growth inhibitor of planktonic Gram-positive bacteria, including Enterococci and methicillin-resistant S. aureus (MRSA) .

Mode of Action

It’s known that the compound interacts with its bacterial targets, inhibiting their growth . The compound’s interaction with its targets results in changes that inhibit the growth of the bacteria .

Biochemical Pathways

It’s known that the compound inhibits the growth of gram-positive bacteria . This suggests that it may interfere with essential biochemical pathways in these organisms, leading to their death or growth inhibition .

Pharmacokinetics

It’s known that the compound is a significant metabolite formed during the metabolism of 3,5-bis(trifluoromethyl)benzyl ether via oxidation .

Result of Action

The result of the action of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid is the inhibition of the growth of drug-resistant bacteria . The compound has been found to be bactericidal and potent against MRSA persisters . Some compounds are also potent against S. aureus biofilms .

Action Environment

The action environment can significantly influence the efficacy and stability of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid. For instance, the compound has been used as a hydrophobic probe to investigate the interactions between hydrophobic guest molecules and polymers forming the micelle core . This suggests that the compound’s action can be influenced by the hydrophobicity of its environment .

属性

IUPAC Name |

3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2F6N2O2/c7-5(8,9)2-1(4(15)16)3(14-13-2)6(10,11)12/h(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWWATELKMKWQKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(NN=C1C(F)(F)F)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2F6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601207661 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1335234-35-9 | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1335234-35-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601207661 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the structural characteristics of 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid and its significance in material science?

A1: 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (H2-tfpc) is an organic ligand containing a pyrazole ring functionalized with a carboxylic acid group and two trifluoromethyl groups. [, ] This specific arrangement of functional groups allows H2-tfpc to act as a bridging ligand, coordinating to metal ions and facilitating the formation of extended frameworks known as Metal-Organic Frameworks (MOFs). [, ]

Q2: How does the structure of MOFs synthesized using 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid contribute to their gas adsorption properties?

A2: The research highlights the synthesis of two MOFs using H2-tfpc as a building block: CFA-15 and CFA-13. [, ] In both cases, the rigid structure of H2-tfpc leads to the formation of porous 3D frameworks. [, ] The presence of channels within these frameworks allows for the adsorption of gas molecules. Specifically, CFA-15 exhibits the ability to adsorb CO2 and NO. [] Interestingly, CFA-13 demonstrates selective gas binding, with Cu(I) sites preferentially binding CO and Cu(II) sites showing selectivity towards NH3. [] This selectivity highlights the potential of these materials for applications in gas separation and purification.

Q3: What are the future research directions for 3,5-bis(trifluoromethyl)-1H-pyrazole-4-carboxylic acid-based MOFs?

A3: Further research on H2-tfpc-based MOFs could focus on fine-tuning the pore size and functionality to enhance selectivity for specific gases. Additionally, exploring the catalytic properties of these MOFs, particularly considering the presence of accessible metal sites in CFA-15, could be a promising avenue for future studies. [] Investigating the long-term stability and potential environmental impact of these materials will be crucial for their practical application.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(3,5-Difluorophenyl)methyl]piperidine](/img/structure/B1423009.png)

![[2-(4-Nitrophenyl)-1,3-oxazol-5-yl]methanol](/img/structure/B1423010.png)

![[(4R)-2,5-dioxoimidazolidin-4-yl]methanesulfonyl chloride](/img/structure/B1423013.png)